Benzenesulfonic acid;benzyl (2S)-2-amino-3-hydroxypropanoate

Vue d'ensemble

Description

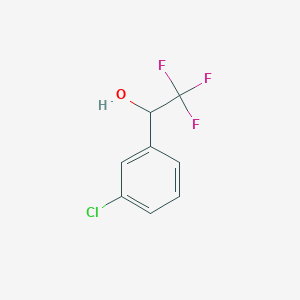

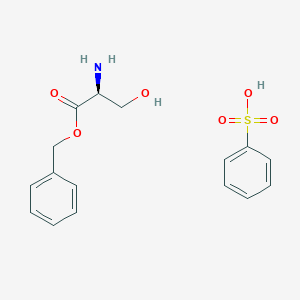

“Benzenesulfonic acid;benzyl (2S)-2-amino-3-hydroxypropanoate” is a complex compound that involves benzenesulfonic acid and benzyl (2S)-2-amino-3-hydroxypropanoate. Benzenesulfonic acid is an organosulfur compound with the formula C6H6O3S . It is the simplest aromatic sulfonic acid and forms white deliquescent sheet crystals or a white waxy solid that is soluble in water and ethanol . It can be used as a catalyst to synthesize α,β-unsaturated amides via Pd-catalyzed selective aminocarbonylation of styrenes with nitroarenes . It can also be used as a reactant to prepare amino acid benzyl ester salts for the study of gelation in nonpolar solvents .

Synthesis Analysis

The synthesis of benzenesulfonic acid involves the sulfonation of benzene using concentrated sulfuric acid . This conversion illustrates aromatic sulfonation, which has been called "one of the most important reactions in industrial organic chemistry" . The synthesis of benzyl (2S)-2-amino-3-hydroxypropanoate from benzenesulfonic acid is not explicitly mentioned in the search results.Molecular Structure Analysis

The molecular formula of benzenesulfonic acid is C6H6O3S . Its average mass is 158.175 Da and its mono-isotopic mass is 158.003769 Da .Chemical Reactions Analysis

Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride ((C6H5SO2)2O) .Physical And Chemical Properties Analysis

Benzenesulfonic acid is a colorless crystalline solid . Its melting point is 44 °C for the hydrate and 51 °C for the anhydrous form . It is soluble in water and alcohol, but insoluble in non-polar solvents .Applications De Recherche Scientifique

Catalysis and Synthesis

- Selective Catalysis : Sulfonated Schiff base copper(II) complexes derived from the reaction between 2-aminobenzenesulfonic acid and other compounds have been identified as efficient and selective catalysts for alcohol oxidation. These complexes demonstrate significant catalytic activity under solvent-free conditions and are effective in the peroxidative oxidation of primary and secondary alcohols, showing promise for applications in chemical synthesis and industrial processes (Hazra et al., 2015).

Polymerization

- Polymerization Catalysts : Palladium aryl sulfonate phosphine catalysts, involving benzenesulfonic acid derivatives, have been utilized for the copolymerization of acrylates with ethene. These catalysts are capable of producing high molecular weight polymers, indicating their potential in creating new polymer materials for various applications (Skupov et al., 2007).

Chemical Synthesis

- Synthesis of Heterocycles : The solid-phase synthesis utilizing amino alcohols, diamines, benzenesulfonyl chlorides, and bromoketones leads to the formation of complex fused heterocycles. This method highlights the role of benzenesulfonic acid derivatives in synthesizing biologically active compounds, offering a pathway for the development of new drugs and materials (Kočí & Krchňák, 2010).

Environmental Applications

- Biodegradation of Azo Dyes : Research on the mineralization of sulfonated azo dyes and sulfanilic acid by microorganisms like Phanerochaete chrysosporium and Streptomyces chromofuscus has shed light on the potential of using biodegradation for environmental cleanup. This study demonstrates the ability of certain microbes to degrade compounds that are considered resistant to biodegradation, thus offering an eco-friendly solution to pollution from azo dyes (Paszczynski et al., 1992).

Safety and Hazards

Propriétés

IUPAC Name |

benzenesulfonic acid;benzyl (2S)-2-amino-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.C6H6O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;7-10(8,9)6-4-2-1-3-5-6/h1-5,9,12H,6-7,11H2;1-5H,(H,7,8,9)/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKFQGHWMCPNTI-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)N.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CO)N.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10526105 | |

| Record name | Benzenesulfonic acid--benzyl L-serinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10526105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Serine benzyl ester benzenesulfonate (salt) | |

CAS RN |

3695-68-9 | |

| Record name | Benzenesulfonic acid--benzyl L-serinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10526105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1601323.png)

![8-Bromo-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-B:2',3'-E][1,4]diazepin-6-one](/img/structure/B1601324.png)

![2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine](/img/structure/B1601329.png)